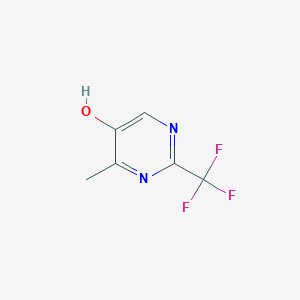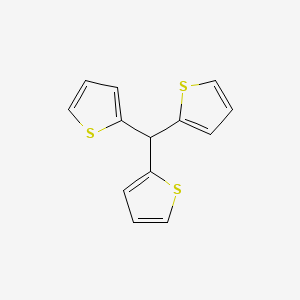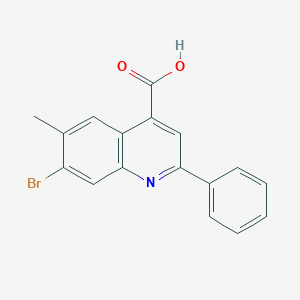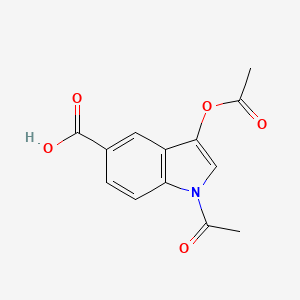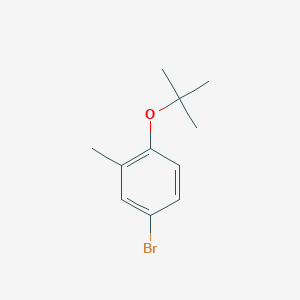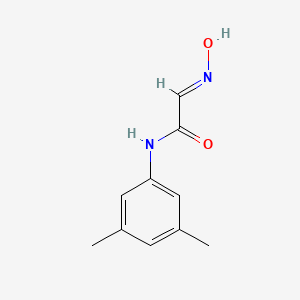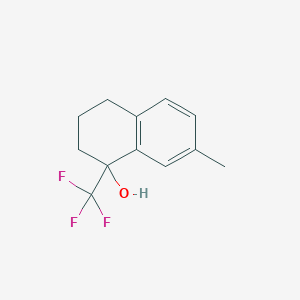![molecular formula C18H19BrClNO2 B13707784 tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate: is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-[(2-bromophenyl)amino]-4-chlorobenzamide.
Esterification: The intermediate is then esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Yields 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl]acetic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on biological systems and pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
tert-Butyl 2-(3-bromophenyl)acetate: Similar structure but lacks the amino and chlorophenyl groups.
tert-Butyl bromoacetate: Contains the tert-butyl ester and bromine but lacks the aromatic rings.
tert-Butyl 3-bromopropylcarbamate: Similar in having a tert-butyl ester and bromine but with a different functional group arrangement.
Uniqueness:
- The presence of both bromophenyl and chlorophenyl groups in tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate provides unique chemical reactivity and potential biological activity compared to its simpler analogs.
- The combination of these functional groups allows for a wider range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19BrClNO2 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
tert-butyl 2-[3-(2-bromoanilino)-4-chlorophenyl]acetate |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(2,3)23-17(22)11-12-8-9-14(20)16(10-12)21-15-7-5-4-6-13(15)19/h4-10,21H,11H2,1-3H3 |
InChI Key |
WHLNIBZPQWKNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
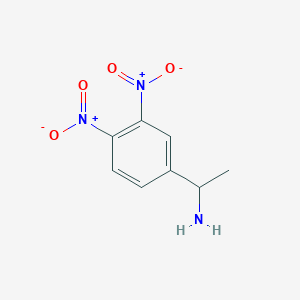
![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
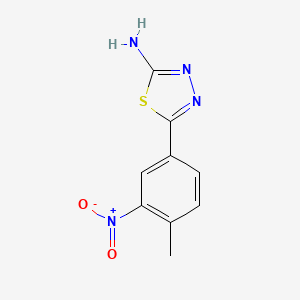
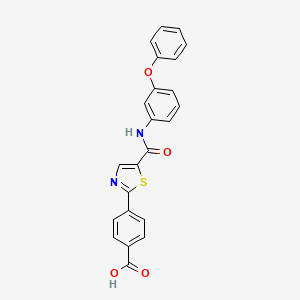

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)
